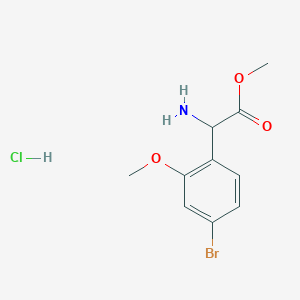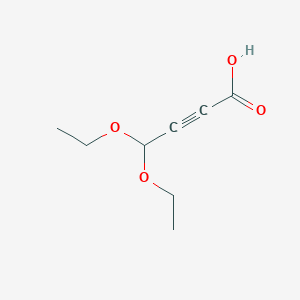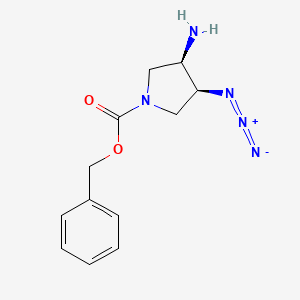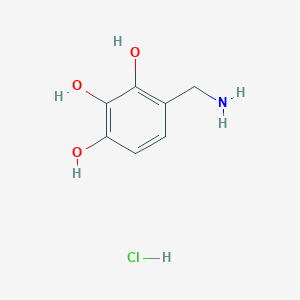
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group and an oxazolamine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole ring and the introduction of the difluorophenyl group. Common reagents used in these reactions include fluorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole ring or the difluorophenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Applications De Recherche Scientifique
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with proteins or enzymes.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-4-(2,4-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
- (4S)-4-(2,4-dibromophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
- (4S)-4-(2,4-dimethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
Uniqueness
Compared to similar compounds, (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride is unique due to the presence of the difluorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9ClF2N2O |
|---|---|
Poids moléculaire |
234.63 g/mol |
Nom IUPAC |
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H8F2N2O.ClH/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8;/h1-3,8H,4H2,(H2,12,13);1H/t8-;/m1./s1 |
Clé InChI |
FMLBGAGTYFOMIL-DDWIOCJRSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)N)C2=C(C=C(C=C2)F)F.Cl |
SMILES canonique |
C1C(N=C(O1)N)C2=C(C=C(C=C2)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)







![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)



![6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)
